molecular formula C16F33COOH<br>C17HF33O2 B14772593 Perfluoroheptadecanoic acid CAS No. 57475-95-3

Perfluoroheptadecanoic acid

Cat. No.: B14772593
CAS No.: 57475-95-3
M. Wt: 864.13 g/mol
InChI Key: ZAWWKRYRIHWWDN-UHFFFAOYSA-N
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Description

Perfluoroheptadecanoic acid (PFHpDA; CAS 57475-95-3) is a long-chain perfluoroalkyl carboxylic acid (PFCA) with the molecular formula C₁₇HF₃₃O₂ and a molecular weight of 864.14 g/mol . It is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by a fully fluorinated carbon chain and a terminal functional group (e.g., carboxylic acid or sulfonic acid). PFHpDA’s structure—a 17-carbon backbone with all hydrogen atoms replaced by fluorine—confers exceptional chemical stability and resistance to degradation, contributing to its persistence in the environment .

Properties

CAS No.

57475-95-3

Molecular Formula

C16F33COOH
C17HF33O2

Molecular Weight

864.13 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontafluoroheptadecanoic acid

InChI

InChI=1S/C17HF33O2/c18-2(19,1(51)52)3(20,21)4(22,23)5(24,25)6(26,27)7(28,29)8(30,31)9(32,33)10(34,35)11(36,37)12(38,39)13(40,41)14(42,43)15(44,45)16(46,47)17(48,49)50/h(H,51,52)

InChI Key

ZAWWKRYRIHWWDN-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluoroheptadecanoic acid can be synthesized through the electrochemical fluorination of heptadecanoic acid. This process involves the replacement of hydrogen atoms with fluorine atoms in the presence of anhydrous hydrogen fluoride and an electric current. The reaction typically occurs at low temperatures to ensure the stability of the fluorinated product.

Industrial Production Methods: Industrial production of this compound often involves the telomerization process, where shorter perfluoroalkyl chains are extended using tetrafluoroethylene. This method allows for the controlled synthesis of long-chain perfluoroalkyl acids, including this compound.

Chemical Reactions Analysis

Types of Reactions: Perfluoroheptadecanoic acid primarily undergoes substitution reactions due to the strong carbon-fluorine bonds. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include elevated temperatures and the presence of a catalyst.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate or ozone can oxidize this compound, although the reaction is slow due to the stability of the carbon-fluorine bonds.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the carboxylic acid group to an alcohol, but the reaction requires stringent conditions.

Major Products: The major products of these reactions include substituted perfluoroalkyl compounds, oxidized derivatives, and reduced alcohols.

Scientific Research Applications

Chemistry: Perfluoroheptadecanoic acid is used as a surfactant in various chemical processes due to its hydrophobic and oleophobic properties. It is also employed in the synthesis of other fluorinated compounds.

Biology: In biological research, this compound is used to study the effects of perfluoroalkyl substances on living organisms. It serves as a model compound to investigate bioaccumulation and toxicity.

Medicine: this compound is being explored for its potential use in drug delivery systems due to its ability to form stable emulsions. It is also studied for its effects on lipid metabolism and endocrine disruption.

Industry: In industrial applications, this compound is used in the production of non-stick coatings, stain-resistant fabrics, and firefighting foams

Mechanism of Action

Perfluoroheptadecanoic acid exerts its effects by interacting with various molecular targets, including peroxisome proliferator-activated receptors (PPARs). These receptors regulate lipid metabolism and are involved in the detoxification of xenobiotics. The compound can activate PPARα, leading to changes in gene expression and metabolic pathways. Additionally, this compound can disrupt cell membranes and interfere with signaling pathways, contributing to its toxic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

PFAS properties vary significantly with carbon chain length. The table below compares PFHpDA with other PFCAs:

Compound Name Abbreviation Carbon Chain Length Molecular Formula Molecular Weight (g/mol) CAS Number
Perfluorohexanoic acid PFHxA C6 C₆HF₁₁O₂ 314.05 307-24-4
Perfluoroheptanoic acid PFHpA C7 C₇HF₁₃O₂ 364.06 375-85-9
Perfluorooctanoic acid PFOA C8 C₈HF₁₅O₂ 414.07 335-67-1
Perfluorononanoic acid PFNA C9 C₉HF₁₇O₂ 464.08 375-95-1
Perfluorodecanoic acid PFDA C10 C₁₀HF₁₉O₂ 514.09 335-76-2
Perfluorohexadecanoic acid PFHxDA C16 C₁₆HF₃₁O₂ 814.12 67905-19-5
Perfluoroheptadecanoic acid PFHpDA C17 C₁₇HF₃₃O₂ 864.14 57475-95-3

Key Trends :

  • PFHpDA’s high molecular weight (864.14) reduces water solubility compared to shorter-chain PFCAs .
  • Melting Points : Longer chains exhibit higher melting points. For example, PFHpA (C7) melts at 30°C , while PFHpDA (C17) is expected to have a significantly higher melting point due to stronger intermolecular forces.
  • Persistence : Longer chains like PFHpDA are more resistant to environmental degradation. Studies in the Arctic show that long-chain PFCAs persist for decades in ecosystems .

Environmental Behavior and Bioaccumulation

  • Bioaccumulation: Longer-chain PFCAs (C ≥ 7) exhibit higher bioaccumulation factors. PFHpDA’s log Kow (octanol-water partition coefficient) is estimated to exceed 8.0, indicating strong lipid affinity .
  • Environmental Detection: PFHpDA has been detected in groundwater at concentrations of 0.052 nmol/L, lower than PFOA (0.119 nmol/L) but comparable to PFHxA (0.058 nmol/L) .

Toxicity and Regulatory Status

  • Toxicity Data: Limited studies exist for PFHpDA. Shorter-chain PFCAs (e.g., PFOA) are linked to hepatic toxicity, immunotoxicity, and endocrine disruption . Regulatory agencies prioritize C8–C14 compounds, but PFHpDA’s inclusion in the CDC’s National Report on Human Exposure highlights its emerging concern .

Comparison with Sulfonic Acid Analogs

PFHpDA (carboxylic acid) differs from sulfonic acid PFAS (e.g., PFOS) in:

  • Acid Strength : Sulfonic acids (pKa ~ -3) are stronger acids than carboxylic acids (pKa ~ 0–2), affecting their environmental mobility .
  • Regulatory Scrutiny : Sulfonic acids like PFOS face stricter regulations due to widespread contamination, whereas PFCAs like PFHpDA are less regulated .

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